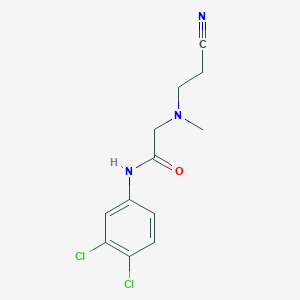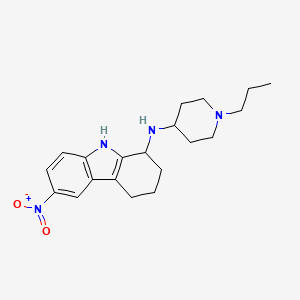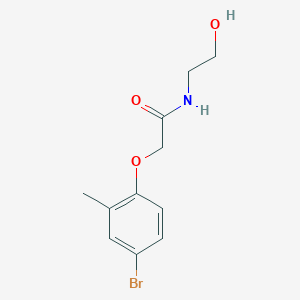
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, also known as MOA-192, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.
Mecanismo De Acción
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one works by binding to the orthosteric site of M1 mAChRs, which are primarily located in the hippocampus, cortex, and striatum of the brain. This binding blocks the activity of these receptors, which are involved in various cognitive and motor processes. By selectively blocking M1 mAChRs, 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including the selective blockage of M1 mAChRs in the brain, improved cognitive function in animal models of Alzheimer's disease and schizophrenia, and the potential to modulate dopamine signaling in the striatum. However, more research is needed to fully understand the biochemical and physiological effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in lab experiments is its selective binding to M1 mAChRs, which allows researchers to selectively block the activity of these receptors without affecting other subtypes. However, one limitation of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one research, including the development of more selective M1 mAChR antagonists, the investigation of the potential therapeutic effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in various neurological and psychiatric disorders, and the exploration of the potential modulatory effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one on other neurotransmitter systems, such as dopamine and glutamate.
Conclusion
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is a synthetic compound that has shown promise in various scientific research applications, particularly in the study of the distribution and function of M1 mAChRs in the brain. While more research is needed to fully understand the biochemical and physiological effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, its selective binding to M1 mAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Métodos De Síntesis
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the reaction between 7-methoxy-4-hydroxycoumarin and 1,1,2,2,3,3,4,4-octafluorobutyl bromide in the presence of a base, followed by a cyclization reaction with the help of a catalyst. This synthesis method has been optimized to produce high yields of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one with high purity.
Aplicaciones Científicas De Investigación
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been used in various scientific research applications, including as a tool to study the distribution and function of muscarinic acetylcholine receptors (mAChRs) in the brain. 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one selectively binds to the M1 subtype of mAChRs, allowing researchers to selectively block the activity of these receptors without affecting other subtypes. This has been useful in studying the role of M1 mAChRs in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F8O3/c1-24-6-2-3-7-8(23)5-10(25-9(7)4-6)12(17,18)14(21,22)13(19,20)11(15)16/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWPGUOAYMJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)



![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
